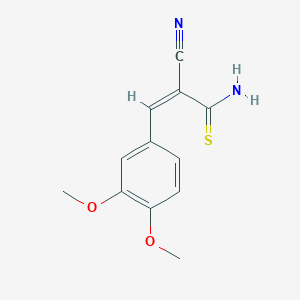
2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide” is a chemical compound with the molecular formula C12H11NO4 . It is also known by other names such as “2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid” and "alpha-Cyano-3,4-dimethoxycinnamicacid" .
Molecular Structure Analysis
The molecular weight of “2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide” is 233.22 g/mol . The InChIKey is DMACYVMZKYRYSL-UHFFFAOYSA-N . The Canonical SMILES is COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 414.7±45.0 °C at 760 mmHg, and a flash point of 204.6±28.7 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The topological polar surface area is 79.6 Ų .Wissenschaftliche Forschungsanwendungen
Mechanisms of Bond Cleavage and Synthesis
Research explores the mechanisms of bond cleavage during the acidolysis of lignin model compounds, highlighting the complexity and potential for synthesis involving compounds with dimethoxyphenyl groups. The study demonstrates significant pathways for chemical reactions, indicating the relevance of such compounds in organic synthesis and materials science (T. Yokoyama, 2015).
Therapeutic Applications and Imaging
In the medical field, compounds structurally similar to 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide, like cyanopyridines, have been recognized for their diverse biological activities, including potential therapeutic applications. This includes their use in amyloid imaging for Alzheimer's disease, showcasing their significance in developing diagnostic tools and treatments (A. Nordberg, 2007).
Environmental Impact and Sorption
The environmental impact and sorption behavior of phenoxy herbicides, including compounds with chlorophenoxy groups, have been extensively reviewed. This research is crucial for understanding the environmental fate and behavior of chemical compounds, indicating the relevance of similar studies for 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide (D. Werner et al., 2012).
Material Science Applications
In material science, studies focus on the electrical conductivity and thermoelectric performance of organic polymers, such as PEDOT:PSS. These investigations reveal the potential for enhancing the material properties of conducting polymers, which could extend to compounds with similar molecular structures or functionalities (R. Yue & Jingkun Xu, 2012).
Antimicrobial and Anticancer Properties
Research also delves into the antimicrobial and anticancer properties of compounds like isothiocyanates, found in cruciferous vegetables. These studies underscore the potential for developing novel therapeutic agents from compounds with similar chemical structures or functionalities, suggesting a vast area of exploration for 2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide (S. Hecht, 2000).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(6-11(10)16-2)5-9(7-13)12(14)17/h3-6H,1-2H3,(H2,14,17)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUZDUSVCVJDGL-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

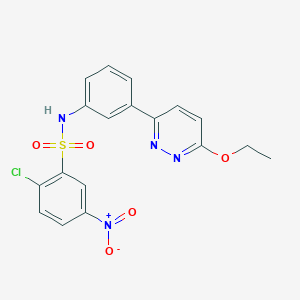
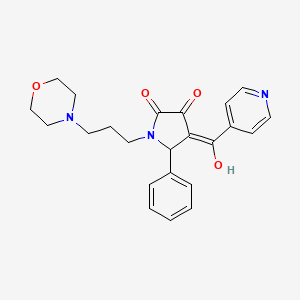
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
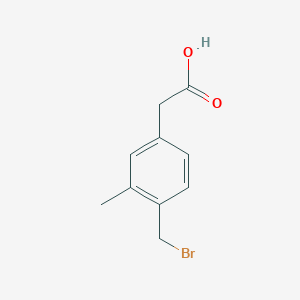
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

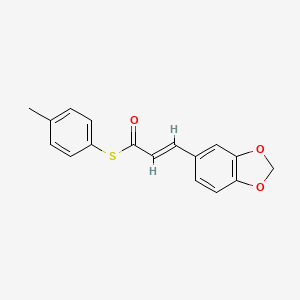
![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)

![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)
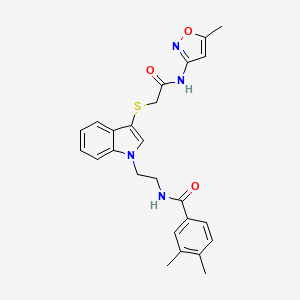
![2-hydroxy-4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2560499.png)
![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)